ε-Poly-L-lysine Hydrochloride

Food Preservation Dairy Microbiology Shelf-Life Extension

Generic 'polylysine' procurement often leads to ineffective free base forms or incorrect molecular weights. ε-Poly-L-lysine Hydrochloride (CAS 28211-04-3) solves this with defined chain length (25-30 residues) and superior water solubility. Key advantages: • 0.005% (w/v) controls post-acidification in dairy, outperforming 0.1% potassium sorbate. • Retains activity after 120°C/30 min; effective across pH 2.5-9.0. • Broad-spectrum efficacy against Gram-negative bacteria and fungi, unlike nisin.

Molecular Formula (C₆H₁₂N₂O)n (HCl)
Molecular Weight 0
Cat. No. B1155827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameε-Poly-L-lysine Hydrochloride
Synonyms(S)-Poly[imino(2-amino-1-oxo-1,6-hexanediyl)] Hydrochloride;  Poly(ε-lysine) SRU Hydrochloride;  Poly[imino(2-amino-1-oxo-1,6-hexanediyl)] Hydrochloride;  Poly[imino(5-amino-6-oxo-1,6-hexanediyl)] Hydrochloride;  Poly[iminocarbonyl(1-aminopentamethylene)
Molecular Formula(C₆H₁₂N₂O)n (HCl)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ε-Poly-L-lysine Hydrochloride: Comparative Antimicrobial Spectrum and Stability Data for Informed Procurement Decisions


ε-Poly-L-lysine Hydrochloride is a microbial-derived cationic homopolymer composed of 25–30 L-lysine residues, produced through fermentation by *Streptomyces albulus* [1]. As a hydrochloride salt form, it is distinguished from its free base counterpart by its high water solubility and ease of powderization, making it suitable for a broad range of applications, particularly in food preservation and biomedicine [2].

ε-Poly-L-lysine Hydrochloride: Why Salt Form, Polymer Length, and Spectrum Prevent Generic Substitution


Procurement of a generic 'polylysine' is insufficient due to significant functional differences between the free base and hydrochloride salt forms, as well as variations in molecular weight and antimicrobial spectrum. The free base (ε-Poly-L-lysine) is highly hygroscopic and challenging to powderize, while the hydrochloride salt offers superior water solubility and handling characteristics, making it the preferred form for many industrial and research applications [1]. Furthermore, its antimicrobial activity is chain-length dependent, with polymers containing fewer than 9 L-lysine residues showing no efficacy, and its broad-spectrum activity against Gram-negative bacteria differentiates it from alternatives like nisin [2].

ε-Poly-L-lysine Hydrochloride: Head-to-Head Performance Data Against Potassium Sorbate, Nisin, and the Free Base Form


ε-Poly-L-lysine Hydrochloride Achieves Equivalent Post-Acidification Control in Yogurt at a 20-Fold Lower Concentration Compared to Potassium Sorbate

In a direct head-to-head study on set yoghurt, ε-poly-L-lysine hydrochloride at a concentration of 0.005% (w/v) provided optimal inhibition of post-acidification during 20 days of cold storage, matching the performance of potassium sorbate at a 20-fold higher concentration of 0.1% (w/v) [1]. This demonstrates significantly higher potency on a weight basis for controlling starter culture acid production.

Food Preservation Dairy Microbiology Shelf-Life Extension

ε-Poly-L-lysine Hydrochloride Exhibits a Broader Antimicrobial Spectrum, Including Gram-Negative Bacteria and Fungi, Compared to Nisin's Gram-Positive Restriction

While both ε-poly-L-lysine hydrochloride and nisin are used as natural antimicrobials, their spectra of activity differ significantly. ε-Poly-L-lysine hydrochloride demonstrates efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds . In contrast, nisin is primarily effective against Gram-positive bacteria and shows limited or no activity against Gram-negative pathogens, yeasts, and molds due to its mechanism of action targeting cell wall synthesis .

Antimicrobial Spectrum Food Safety Spoilage Prevention

ε-Poly-L-lysine Hydrochloride Provides Superior Thermal and pH Stability Over Nisin for High-Temperature and Neutral pH Food Processing

ε-Poly-L-lysine hydrochloride exhibits high thermal stability, withstanding 120°C for 30 minutes, and retains antimicrobial activity across a broad pH range of 2.5–9.0 . Nisin, in comparison, has moderate thermal stability, degrading above 100°C, and its activity is limited to acidic and slightly acidic environments (pH 2.5–6.5) .

Food Processing Thermal Stability pH Stability

ε-Poly-L-lysine Hydrochloride Demonstrates High Aqueous Solubility (>50 mg/mL) and Powder Formulation Advantages Over the Hygroscopic Free Base

The hydrochloride salt form of ε-poly-L-lysine is readily soluble in water at concentrations of 50 mg/mL and is easily manufactured into a dry powder, facilitating storage, handling, and precise formulation . In contrast, the free base form (ε-poly-L-lysine) is highly hygroscopic, making it very difficult to powderize; it is often supplied as a 25% aqueous solution or a 50% powder with dextrin excipient [1].

Formulation Science Solubility Material Handling

ε-Poly-L-lysine Hydrochloride Offers Enhanced Antibiofilm Synergy with Essential Oils Against Dual-Species Pathogen Biofilms

Against dual-species biofilms of *Listeria monocytogenes* and *Pseudomonas lundensis*, ε-poly-L-lysine hydrochloride (ε-PLH) alone significantly reduced biofilm development in a concentration-dependent manner [1]. The combination of ε-PLH with cinnamon essential oil (CEO) at maximum sublethal concentrations (ε-PLH at 8–16 µg/mL and CEO at 25–50 µg/mL) resulted in enhanced inhibitory activity and synergistic eradication of preformed biofilms compared to either compound used alone [1].

Biofilm Control Food Safety Synergistic Preservatives

ε-Poly-L-lysine Hydrochloride: Proven Application Scenarios Based on Quantitative Performance Data


Dairy Product Preservation: Yogurt and Fermented Milk Shelf-Life Extension

ε-Poly-L-lysine hydrochloride is particularly suited for controlling post-acidification in fermented dairy products. At a concentration of just 0.005% (w/v), it provides superior control of starter culture activity compared to a 20-fold higher concentration of potassium sorbate (0.1% w/v), maintaining product quality and sensory acceptability during cold storage [1].

High-Temperature Processed Foods: Bakery, Canned Goods, and Meat Products

For products requiring thermal processing, ε-poly-L-lysine hydrochloride's high thermal stability (120°C for 30 min) makes it a reliable preservative where alternatives like nisin would degrade [1]. Its broad pH stability (2.5–9.0) also ensures efficacy in a wide range of food matrices, including neutral pH products like meats and baked goods [1].

Broad-Spectrum Preservation Against Gram-Negative Spoilage and Fungal Contamination

In applications where Gram-negative bacteria or fungi are the primary spoilage concern, ε-poly-L-lysine hydrochloride offers a distinct advantage over nisin, which is largely restricted to Gram-positive bacteria [1]. This makes it a preferred choice for products like fresh-cut fruits, beverages, and plant-based foods that are susceptible to a wider array of spoilage organisms.

Advanced Food Contact Surface Sanitation and Biofilm Control Strategies

ε-Poly-L-lysine hydrochloride, particularly in combination with essential oils like cinnamon essential oil, demonstrates synergistic antibiofilm activity against complex dual-species biofilms formed by pathogens such as *Listeria monocytogenes* and *Pseudomonas lundensis* [1]. This supports its use in advanced sanitation protocols to mitigate persistent contamination risks in food processing facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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